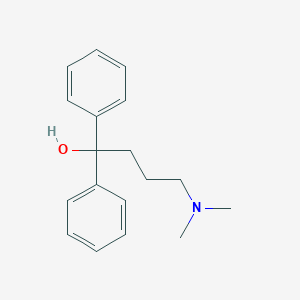

4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Description

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

4-(dimethylamino)-1,1-diphenylbutan-1-ol |

InChI |

InChI=1S/C18H23NO/c1-19(2)15-9-14-18(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,20H,9,14-15H2,1-2H3 |

InChI Key |

WSCHDJUSBOEJSL-UHFFFAOYSA-N |

SMILES |

CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

"4-(Dimethylamino)-1,1-diphenylbutan-1-ol" basic properties

Disclaimer: The following technical guide is a predictive overview of the basic properties, synthesis, and potential characteristics of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. As of the date of this document, there is a notable absence of published literature and experimental data for this specific compound. Therefore, the information presented herein is based on established principles of organic chemistry, a proposed synthetic route, and data from structurally analogous compounds. This guide is intended for research and development professionals and should be used as a preliminary reference. All proposed experimental procedures require validation in a laboratory setting.

Introduction

This compound is a tertiary amino alcohol. Its structure, featuring a polar alcohol group, a basic dimethylamino group, and two phenyl rings, suggests potential applications in medicinal chemistry and materials science. Compounds with similar diphenylalkylamine scaffolds have been investigated for various pharmacological activities. This guide provides a comprehensive overview of the predicted basic properties, a detailed proposed synthesis protocol, and expected analytical characteristics of this compound.

Predicted Physicochemical Properties

The fundamental properties of this compound have been estimated based on its chemical structure. These values are theoretical and await experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₈H₂₃NO | Derived from the chemical structure. |

| Molecular Weight | 269.38 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on similar tertiary alcohols. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water. | The diphenyl group confers hydrophobicity, while the amino and hydroxyl groups add some polarity. |

| pKa | Not available | The dimethylamino group is expected to have a pKa in the range of 9-10. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the ketone precursor, 4-(dimethylamino)-1-phenylbutan-1-one.

Reaction Scheme

Caption: Proposed synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Materials:

-

4-(Dimethylamino)-1-phenylbutan-1-one

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings in the three-neck flask.

-

Add a small crystal of iodine.

-

In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Predicted Analytical Characterization

The following spectral data are predicted for the successful synthesis of this compound and are based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm (10H).- -CH₂-CH₂-N: Triplets for the two methylene groups adjacent to each other.- -N(CH₃)₂: A singlet for the six protons of the dimethylamino group.- -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).- Quaternary carbon (C-OH): A signal in the range of δ 70-85 ppm.- Methylene carbons: Signals for the aliphatic chain carbons.- -N(CH₃)₂ carbons: A signal around δ 40-50 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An expected peak at m/z = 269.38.- Fragmentation: Characteristic fragmentation patterns would include the loss of a water molecule, and cleavage adjacent to the nitrogen atom (alpha-cleavage). |

| Infrared (IR) Spectroscopy | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-N stretch: An absorption in the 1000-1250 cm⁻¹ region. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the diphenylalkylamine scaffold is present in a number of pharmacologically active compounds. Phenylalkylamines are known to interact with various biological targets.

Potential Areas of Pharmacological Interest:

-

Central Nervous System (CNS) Activity: Phenylalkylamine derivatives are known to exhibit a range of CNS effects, including stimulant and hallucinogenic properties, by interacting with dopaminergic and serotonergic pathways.

-

Cardiovascular Effects: Some diphenylalkylamines have shown activity as coronary vasodilators.

-

Calcium Channel Blockade: The phenylalkylamine class of drugs, such as verapamil, are well-known calcium channel blockers. It is plausible that this compound could exhibit some activity at calcium channels.

A simplified, hypothetical signaling pathway that could be modulated by a phenylalkylamine-type compound is depicted below.

In-Depth Technical Guide: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, analytical methods, and potential pharmacological context of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol.

Core Compound Data

The fundamental quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO |

| Molecular Weight | 283.40 g/mol |

| IUPAC Name | This compound |

Proposed Experimental Protocols

Synthesis via Grignard Reaction

A plausible and widely used method for the synthesis of tertiary alcohols, such as this compound, is the Grignard reaction.[1][2][3] This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific synthesis, the reaction would involve benzophenone and a Grignard reagent derived from 4-chloro-N,N-dimethylbutan-1-amine.

Materials:

-

Benzophenone

-

Magnesium turnings

-

4-chloro-N,N-dimethylbutan-1-amine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for initiating the Grignard reaction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Benzophenone: The Grignard reagent is cooled to 0 °C. A solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC is a suitable method for the analysis of amino alcohols.[4][5][6]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (around 254 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.[4][7]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Method: GC-MS can be used for the analysis of volatile derivatives of the compound. Derivatization may be necessary to improve volatility and chromatographic performance.

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Carrier Gas: Helium or hydrogen.

-

Detection: Mass spectrometry provides structural information and allows for the identification of the compound based on its mass spectrum.

Potential Pharmacological Context and Signaling Pathway

The chemical structure of this compound shares features with known pharmacologically active molecules, particularly those in the diphenylalkanolamine class. A notable example of a structurally related compound is methadone, which is a µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[8][9][10][11] Based on this structural similarity, a potential mechanism of action for this compound could involve modulation of these receptor systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methadone - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Methadone Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and Its Structural Isomers

Introduction

This technical guide addresses the physical and chemical properties of the chemical compound 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact molecule. The information presented herein is therefore focused on the available data for its close structural isomers and related compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of the known properties of similar molecules to infer potential characteristics of the title compound.

Compound Identification and Structure

The chemical structure of this compound is characterized by a tertiary alcohol with two phenyl groups attached to the carbinol carbon, and a dimethylamino group at the terminus of the butyl chain.

Chemical Structure of this compound:

Due to the absence of specific data for this compound, this guide will present information on the following closely related molecules for which data has been found:

-

3-Dimethylamino-1,1-diphenylbutan-1-ol: An isomer with the dimethylamino group on the third carbon of the butane chain.

-

4-Dimethylamino-1,1-diphenyl-butan-2-ol: An isomer where the hydroxyl group is on the second carbon.

-

Related Phenylbutanols: Other compounds with similar core structures.

This comparative approach will allow for an estimation of the physicochemical properties of the target compound.

Physical and Chemical Properties of Structural Isomers

The properties of the following isomers provide the closest available data to that of this compound.

Table 1: Physical and Chemical Properties of 3-dimethylamino-1,1-diphenylbutan-1-ol

| Property | Value | Reference |

| CAS Number | 4320-32-5 | [1] |

| Molecular Formula | C₁₈H₂₃NO | [1] |

| Molecular Weight | 269.387 g/mol | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Table 2: Physical and Chemical Properties of 4-dimethylamino-1,1-diphenyl-butan-2-ol

| Property | Value | Reference |

| CAS Number | 26749-36-0 | [2] |

| Molecular Formula | C₁₈H₂₃NO | [2] |

| Molecular Weight | 269.38 g/mol | |

| Melting Point | 78 - 79 °C | [2] |

| Boiling Point | Not available | |

| LogP | 3.13110 | [2] |

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not documented, the synthesis of related compounds can provide insight into potential synthetic routes. The synthesis of similar amino alcohols often involves the reaction of a Grignard reagent with an appropriate amino-ketone or the reduction of an amino-amide.

For example, the synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol building blocks has been described involving a three-component oxyhomologation followed by a reduction step.[3] This methodology could potentially be adapted for the synthesis of the target compound.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a generic amino-diphenyl-alkanol, which could be adapted for this compound.

Caption: A generalized workflow for the synthesis of amino-diphenyl-alkanols.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found. For reference, the PubChem entry for the related compound 4-(Dimethylamino)-1-phenylbutan-1-one (CID 547178) indicates the availability of GC-MS data.[4] Researchers synthesizing the title compound would need to perform full spectroscopic characterization to confirm its structure.

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity or associated signaling pathways for this compound. However, structurally related molecules containing the diphenylalkanol or dimethylaminoalkyl moieties are known to exhibit a range of biological activities. For instance, 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]-phenyl]butan-1-ol is a known impurity of Tamoxifen, a selective estrogen response modifier. This suggests that compounds with this general structure could potentially interact with biological targets, but specific assays would be required to determine any such activity for the title compound.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical progression for investigating the potential biological activity of a novel compound like this compound.

Caption: A workflow for the investigation of the biological properties of a new chemical entity.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-dimethylamino-1,1-diphenyl-butan-2-ol - CAS号 26749-36-0 - 摩贝百科 [m.molbase.cn]

- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)-1-phenylbutan-1-one | C12H17NO | CID 547178 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

A comprehensive analysis of the available scientific data for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol reveals a significant gap in the literature regarding its physicochemical properties, including solubility, as well as its biological activity. Despite extensive searches of chemical databases and scientific literature, no specific quantitative solubility data, detailed experimental protocols for its solubility determination, or associated signaling pathways could be identified for this particular compound.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including a summary of quantitative data in tabular form, detailed experimental methodologies, and diagrams of signaling pathways, cannot be fulfilled at this time due to the absence of primary research on "this compound".

Future Research Directions

The absence of data highlights an opportunity for novel research in the following areas:

-

Synthesis and Characterization: Detailed reporting on the synthesis and full physicochemical characterization of this compound would be the foundational step for any further investigation.

-

Solubility Profiling: A systematic study of its solubility in a range of pharmaceutically and industrially relevant solvents (e.g., water, ethanol, DMSO, various buffers at different pH values) is crucial for any potential application.

-

Biological Screening: Investigation into the biological activity of the compound, including its potential targets and mechanism of action, would be necessary to understand its pharmacological relevance.

Experimental Workflow for Solubility Determination

While no specific protocol for this compound is available, a general experimental workflow for determining the solubility of a novel compound is presented below. This can serve as a template for future studies.

Caption: A generalized workflow for the experimental determination of compound solubility.

It is important to reiterate that the information and the workflow provided are general in nature and are not based on any published data for "this compound". Further experimental investigation is required to address the current knowledge gap for this compound.

Spectroscopic and Methodological Profile of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Technical Overview

This technical guide aims to address the request for information on "4-(Dimethylamino)-1,1-diphenylbutan-1-ol." However, extensive investigation has revealed a significant gap in the publicly accessible scientific literature regarding the empirical spectroscopic characterization of this specific molecule. While data for structurally related compounds and isomers exist, a complete dataset for the target compound could not be sourced.

This document will, therefore, outline the scope of the search and the nature of the available information for closely related analogs. This approach is intended to provide a contextual understanding for researchers, scientists, and drug development professionals who may be working with similar chemical scaffolds.

Data Unavailability for the Target Compound

Searches for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data specifically for this compound did not yield any published, peer-reviewed experimental results. Similarly, detailed experimental protocols for its synthesis and purification were not found. This scarcity of information suggests that the compound may not have been extensively studied or that the existing data has not been publicly disseminated.

Spectroscopic Data for Related Compounds

To provide some relevant context, spectroscopic information for isomers and analogs of the target molecule is available. It is crucial to note that this data should not be used as a direct substitute for the empirical data of this compound, as minor structural changes can lead to significant differences in spectral patterns.

For instance, data has been reported for "3-dimethylamino-1,1-diphenylbutan-1-ol," an isomer of the target compound. While the molecular formula and mass would be identical, the chemical shifts in NMR spectra and the fragmentation patterns in mass spectrometry would differ due to the different substitution pattern on the butane chain.

Methodological Approaches for Characterization

Should a researcher successfully synthesize this compound, standard analytical techniques would be employed for its characterization. A general workflow for such a characterization is outlined below.

Conclusion

While this guide could not provide the specific spectroscopic data requested for this compound due to its apparent absence from the public scientific record, it is hoped that the contextual information and the generalized workflow will be of value to researchers in the field. The lack of available data underscores a potential area for new research, including the synthesis and full spectroscopic characterization of this compound. Such work would be a valuable contribution to the chemical sciences.

The Untapped Potential of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Prospective Research Whitepaper

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the prospective research applications of the novel chemical entity, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. While direct experimental data for this compound is not publicly available, its structural features—a diphenylbutanol core and a terminal dimethylamino group—suggest a rich potential for investigation across several therapeutic areas. By drawing parallels with structurally analogous compounds, this whitepaper outlines hypothetical research avenues, proposes initial experimental workflows, and provides a framework for the preliminary scientific investigation of this promising molecule.

Introduction: Unveiling a Candidate Molecule

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet medical needs. This compound represents one such underexplored molecule. Its chemical architecture, characterized by a tertiary alcohol flanked by two phenyl rings and a flexible butyl chain terminating in a dimethylamino group, offers a compelling starting point for drug discovery programs. The lipophilic diphenyl moiety, combined with the ionizable amino group, suggests favorable pharmacokinetic properties and the potential for interaction with a variety of biological targets.

Prospective Research Areas

Based on the known activities of structurally related compounds, several key areas of research are proposed for this compound.

Oncology: A Potential Modulator of Hormone Receptors

The diphenylalkanol structure is a core feature of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen. A known impurity of Tamoxifen, (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol, shares the diphenylbutanol scaffold. This suggests that this compound could be investigated for its potential to modulate estrogen receptor activity, making it a candidate for research in hormone-dependent cancers such as breast cancer.

Neuropharmacology: Exploring CNS Activity

The presence of a tertiary amine and the overall lipophilicity of the molecule suggest potential for crossing the blood-brain barrier. Many centrally acting drugs, including antidepressants, antipsychotics, and anticonvulsants, are amino alcohols. Research into the potential effects of this compound on neurotransmitter systems, such as those involving gamma-aminobutyric acid (GABA) or excitatory amino acids, could be a fruitful avenue of investigation for novel treatments of neurological and psychiatric disorders.

Proposed Experimental Protocols

To begin the characterization of this compound, a series of foundational experiments are necessary.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve a Grignard reaction.

Objective: To synthesize this compound.

Materials:

-

4-(Dimethylamino)butyrophenone

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-(Dimethylamino)butyrophenone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide in diethyl ether to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.

-

Quench the reaction by carefully adding it to a cooled, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Preliminary In Vitro Screening Workflow

A tiered screening approach is proposed to efficiently assess the biological activity of the synthesized compound.

Objective: To conduct a preliminary assessment of the biological activity of this compound in the proposed research areas.

Tier 1: Receptor Binding Assays

-

Estrogen Receptor Binding Assay: Utilize a competitive binding assay with radiolabeled estradiol to determine the affinity of the compound for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

-

Neurotransmitter Receptor Panel: Screen the compound against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA-A receptors) to identify potential off-target effects and primary neurological targets.

Tier 2: Cell-Based Functional Assays

-

MCF-7 Cell Proliferation Assay: If the compound shows affinity for estrogen receptors, assess its functional activity (agonist or antagonist) by measuring its effect on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.

-

Neuronal Cell Viability Assay: Evaluate the cytotoxicity of the compound on a neuronal cell line (e.g., SH-SY5Y) to establish a safe concentration range for further functional assays.

Tier 3: ADME-Tox Profiling

-

Parallel Artificial Membrane Permeability Assay (PAMPA): To get an early indication of its ability to cross the blood-brain barrier.

-

Microsomal Stability Assay: To assess its metabolic stability.

-

Cytotoxicity Assays: To determine its general toxicity in various cell lines.

Visualizing Hypothetical Workflows

To further clarify the proposed research strategy, the following diagrams illustrate a potential synthetic pathway and a screening workflow.

Caption: Hypothetical synthesis of this compound.

Caption: Proposed in vitro screening workflow.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data regarding the biological activity or physicochemical properties of this compound. The following table is provided as a template for future studies to populate.

| Assay | Parameter | Value | Units |

| Estrogen Receptor α Binding | IC₅₀ / Kᵢ | TBD | nM |

| Estrogen Receptor β Binding | IC₅₀ / Kᵢ | TBD | nM |

| MCF-7 Cell Proliferation | EC₅₀ / IC₅₀ | TBD | µM |

| SH-SY5Y Cell Viability | CC₅₀ | TBD | µM |

| PAMPA | Pe | TBD | 10⁻⁶ cm/s |

| Microsomal Stability | t₁/₂ | TBD | min |

Conclusion and Future Directions

This compound stands as a molecule of significant, yet unrealized, research potential. Its structural similarity to known bioactive compounds suggests that it could be a valuable probe or lead compound in oncology and neuropharmacology. The experimental protocols and workflows outlined in this whitepaper provide a clear and logical path forward for its initial investigation. It is our hope that this prospective analysis will catalyze research into this and other novel chemical entities, ultimately contributing to the advancement of therapeutic science. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this compound to validate the hypotheses presented herein.

The Versatile Building Block: A Technical Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility and potential biological significance of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and structurally related amino alcohols. While specific literature on this compound is limited, its structural motifs are present in a wide array of pharmacologically active molecules. This document provides a comprehensive overview of plausible synthetic routes, key experimental protocols for analogous compounds, and the diverse applications of this class of molecules in medicinal chemistry and drug development.

Chemical Properties and Synthesis

This compound is a tertiary alcohol bearing a dimethylamino functional group. The presence of the diphenylmethanol moiety and the basic amino group suggests its potential as a scaffold in the synthesis of novel compounds with diverse pharmacological activities.

A plausible and widely used method for the synthesis of such tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. In this case, the reaction would proceed between 4-(dimethylamino)butylmagnesium halide and benzophenone.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process: the formation of the Grignard reagent followed by the addition to the ketone.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Grignard Synthesis of Tertiary Alcohols

The following is a general protocol for the synthesis of tertiary alcohols via a Grignard reaction, which can be adapted for the synthesis of this compound.[1][2][3][4][5][6]

Materials:

-

Alkyl or aryl halide (e.g., 4-chloro-N,N-dimethylbutan-1-amine)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ketone (e.g., Benzophenone)

-

Iodine crystal (for initiation, optional)

-

Aqueous solution of ammonium chloride or dilute sulfuric acid for workup

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of the alkyl halide in anhydrous ether or THF is added dropwise to the magnesium suspension.

-

The reaction is typically initiated by gentle warming and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is exothermic and may require cooling to maintain a gentle reflux.[1][4]

-

-

Reaction with Benzophenone:

-

A solution of benzophenone in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C or room temperature.[3]

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Applications as a Synthetic Building Block

While direct applications of this compound are not well-documented, its structural analogs, amino alcohols, are crucial building blocks in the synthesis of a wide range of biologically active molecules.

Analogs in HIV Protease Inhibitors

Derivatives of 1,3-diamino-4-phenylbutan-2-ol are core structural motifs in several HIV protease inhibitors.[7][8][9] The synthesis of these building blocks often involves stereoselective steps to obtain the desired chirality, which is crucial for their biological activity.

A rapid, two-step synthesis for anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives has been reported, starting from N,N-dibenzyl-L-phenylalaninal.[7][8][9] This highlights the importance of amino alcohol scaffolds in the development of antiviral therapeutics.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N,N-dibenzyl-L-phenylalaninal, various amines | 1. H-MAC-TBS, DMAP, Et₂O; 2. TBAF, THF | anti-(2S,3S)-allophenylnorstatin amides | 63-87 | [7][8] |

| anti MAC product | TMSCl, LiAlH₄, CH₂Cl₂ | anti-(2R,3S)-1-amino-3-(dibenzylamino)-4-phenylbutan-2-ol derivatives | 57 (for butylamino derivative) | [7][8] |

Table 1: Synthesis of 1,3-Diamino-4-phenylbutan-2-ol Analogs.

Precursors to Other Bioactive Molecules

The amino alcohol moiety is a versatile pharmacophore. Depending on the surrounding chemical architecture, it can be found in compounds with various biological activities.

-

Antimicrobial and Antifungal Agents: Certain amino alcohols have demonstrated significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.[10] The introduction of a cyclic amine, such as piperidine or piperazine, to an amino alcohol scaffold has been shown to switch the activity from antibacterial to antifungal.[10]

-

Insecticidal Agents: Amino alcohols derived from natural products like eugenol have been investigated as potential insecticides.[11] Some of these compounds have shown higher toxicity to insect cells than commercial pesticides.[11]

Biological Activities of Amino Alcohols

The biological activities of amino alcohols are diverse and depend heavily on their specific structures.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are unknown, related amino alcohols have been shown to exert their effects through various mechanisms.

-

Apoptosis Induction: Some insecticidal amino alcohol derivatives have been found to activate caspase-like proteases in insect cells, leading to apoptosis.[11]

Caption: Proposed mechanism of action for certain insecticidal amino alcohols.

Conclusion

This compound represents a potentially valuable, yet underexplored, synthetic building block. Based on established synthetic methodologies for analogous tertiary alcohols, its preparation via a Grignard reaction is highly feasible. The broader class of amino alcohols demonstrates significant potential in drug discovery, with applications ranging from antiviral to antimicrobial and insecticidal agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock their full potential in the development of novel therapeutics and other bioactive compounds. Researchers are encouraged to adapt the general protocols provided herein and explore the rich chemical space offered by this versatile scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. iris.unica.it [iris.unica.it]

- 10. [PDF] Amino Alcohols as Potential Antibiotic and Antifungal Leads | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Overview and Synthetic Strategy

The synthesis of this compound is most effectively achieved through a Grignard reaction. This strategy involves two key steps:

-

Formation of the Grignard Reagent: 4-chloro-N,N-dimethylbutan-1-amine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-(dimethylamino)butylmagnesium chloride.

-

Reaction with Benzophenone: The prepared Grignard reagent is then added to a solution of benzophenone. The nucleophilic carbon of the Grignar reagent attacks the electrophilic carbonyl carbon of benzophenone.

-

Workup: The reaction is quenched with an acidic aqueous solution to protonate the resulting alkoxide and yield the final tertiary alcohol product.

This approach is favored for its efficiency and the commercial availability of the starting materials.

Experimental Protocols

The following protocols are based on established general procedures for Grignard reactions and have been adapted for the synthesis of the target molecule.

Preparation of 4-(dimethylamino)butylmagnesium chloride (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-chloro-N,N-dimethylbutan-1-amine

-

Iodine crystal (optional, as an initiator)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small volume of anhydrous ether or THF to cover the magnesium.

-

A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous ether or THF is prepared in the dropping funnel.

-

A small amount of the chloroamine solution is added to the magnesium. The reaction is initiated, which may be indicated by bubbling or a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has initiated, the remainder of the 4-chloro-N,N-dimethylbutan-1-amine solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature for use in the next step.

Synthesis of this compound

Materials:

-

Solution of 4-(dimethylamino)butylmagnesium chloride in ether or THF

-

Benzophenone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

Procedure:

-

A solution of benzophenone in anhydrous ether or THF is prepared in a separate flask.

-

The benzophenone solution is added dropwise to the stirred solution of the Grignard reagent at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid while cooling the flask in an ice bath. This step will protonate the intermediate alkoxide to form the alcohol and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of this compound is summarized in the table below. Please note that specific yields may vary depending on reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO | N/A |

| Molecular Weight | 269.38 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Typical Yield | Not available | N/A |

| ¹H NMR Data | Not available | N/A |

| ¹³C NMR Data | Not available | N/A |

N/A: Not available in the searched literature.

Visualizations

Synthesis Pathway

The overall synthetic scheme for the preparation of this compound is depicted below.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving an initial Friedel-Crafts acylation to prepare the ketone intermediate, followed by a Grignard reaction to yield the final product.

Physicochemical Data

The following tables summarize the key physicochemical properties of the starting materials, intermediates, and the final product.

Table 1: Properties of Key Reagents and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-(Dimethylamino)butyric acid hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 69954-66-1 | Commercially available starting material. |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Used for the preparation of the acyl chloride. |

| Benzene | C₆H₆ | 78.11 | 71-43-2 | Reagent and solvent for Friedel-Crafts acylation. |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Catalyst for Friedel-Crafts acylation. |

| 4-(Dimethylamino)-1-phenylbutan-1-one | C₁₂H₁₇NO | 191.27 | 3760-63-2 | Intermediate ketone.[1] |

| Phenylmagnesium bromide | C₆H₅BrMg | 181.31 | 100-58-3 | Grignard reagent. |

Table 2: Properties of the Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₈H₂₃NO | 269.38 | Solid (predicted) | Not reported |

Experimental Protocols

Step 1: Synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one (Intermediate)

This step involves two parts: the preparation of 4-(dimethylamino)butyryl chloride hydrochloride followed by the Friedel-Crafts acylation of benzene.

Part A: Preparation of 4-(Dimethylamino)butyryl chloride hydrochloride

Materials:

-

4-(Dimethylamino)butyric acid hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) as solvent (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 4-(dimethylamino)butyric acid hydrochloride.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature. The reaction can be performed neat or in an anhydrous solvent like DCM.

-

Gently heat the mixture to reflux (around 40-50 °C if using DCM, or 76 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-(dimethylamino)butyryl chloride hydrochloride can be used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation of Benzene

Materials:

-

4-(Dimethylamino)butyryl chloride hydrochloride (from Step 1A)

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous benzene and anhydrous aluminum chloride (approximately 1.1 to 1.3 equivalents relative to the acyl chloride).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve the crude 4-(dimethylamino)butyryl chloride hydrochloride in a minimal amount of anhydrous benzene and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(dimethylamino)-1-phenylbutan-1-one.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product) via Grignard Reaction

Materials:

-

4-(Dimethylamino)-1-phenylbutan-1-one (from Step 1)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (approximately 1.2 equivalents) in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

Dissolve bromobenzene (approximately 1.1 equivalents) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.

-

The reaction is initiated by gentle warming or the appearance of bubbles. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for another 30-60 minutes until most of the magnesium has reacted.

-

-

Grignard Reaction:

-

Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1 equivalent) in anhydrous diethyl ether or THF in a separate flask.

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add the solution of the ketone to the Grignard reagent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Overall Synthesis Workflow

Caption: Overall two-step synthesis of this compound.

Grignard Reaction Experimental Workflow

Caption: Detailed workflow for the Grignard reaction step.

References

Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon atom, such as that in a carbonyl group. The synthesis of tertiary alcohols is a common application of the Grignard reaction, typically achieved by reacting a Grignard reagent with a ketone or an ester.[1][2][3][4]

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol , a tertiary alcohol with potential applications in medicinal chemistry and materials science. The described methodology utilizes the Grignard reaction between phenylmagnesium bromide and a suitable ketone precursor.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic attack of a phenyl Grignard reagent (phenylmagnesium bromide) on the carbonyl carbon of a ketone, 4-(dimethylamino)-1-phenylbutan-1-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. To achieve a successful Grignard reaction, it is imperative to maintain anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]

Experimental Protocol

This protocol is adapted from established general procedures for Grignard reactions.[1][2][4][5] All glassware should be thoroughly dried in an oven and cooled under a moisture-free atmosphere (e.g., a desiccator or under a stream of dry nitrogen) before use. Anhydrous solvents are critical for the success of this reaction.[4][5]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene, anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-(Dimethylamino)-1-phenylbutan-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and an addition funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Reagent Addition: In the addition funnel, prepare a solution of anhydrous bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[4]

-

Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

Part B: Synthesis of this compound

-

Ketone Addition: Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Cool the Grignard reagent solution in an ice bath.

-

Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Part C: Purification

-

Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system for similar compounds is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Magnesium | Mg | 24.31 | 1.2 eq |

| Bromobenzene | C₆H₅Br | 157.01 | 1.1 eq |

| 4-(Dimethylamino)-1-phenylbutan-1-one | C₁₂H₁₇NO | 191.27 | 1.0 eq |

| This compound | C₁₈H₂₃NO | 269.38 | Theoretical Product |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Reaction Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Grignard Formation: Reflux (~35-66°C) |

| Ketone Addition: 0°C to Room Temp. | |

| Reaction Time | Grignard Formation: 1-2 hours |

| Main Reaction: 1-2 hours | |

| Workup Procedure | Aqueous NH₄Cl quench, ether extraction |

| Purification Method | Recrystallization (Hexanes/Ethyl Acetate) |

Table 3: Expected Product Characterization Data (Hypothetical)

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.2-7.5 (m, 10H, Ar-H), ~2.5 (t, 2H, -CH₂-N), ~2.2 (s, 6H, -N(CH₃)₂), ~2.0-2.2 (m, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.5 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~147 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (C-OH), ~58 (-CH₂-N), ~45 (-N(CH₃)₂), ~38 (-CH₂-), ~25 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Ar C=C stretch), ~1170 (C-O stretch), ~1030 (C-N stretch) |

| Mass Spec. (EI) | m/z (%): 269 (M⁺), 252 (M⁺-OH), 192 (M⁺-C₆H₅), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 58 (CH₂=N(CH₃)₂⁺) |

Note: The spectral data presented are hypothetical and based on the analysis of structurally similar compounds. Actual experimental data should be acquired for confirmation.

Mandatory Visualizations

Caption: Grignard Reaction Mechanism.

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amino alcohol of interest in pharmaceutical research. Due to the limited availability of specific purification data for this compound, the protocols described herein are based on established methods for structurally similar molecules, including its precursors and related amino alcohols. The primary purification techniques covered are recrystallization and column chromatography. This guide also includes a proposed synthetic pathway and the expected physical properties of the target compound to aid in the development of a comprehensive purification strategy.

Introduction

This compound is a tertiary amino alcohol whose analogues have been investigated for various pharmacological activities. The purity of such compounds is critical for accurate biological evaluation and potential drug development. This document outlines a systematic approach to the purification of this target molecule, assuming its synthesis via a Grignard reaction, a common method for generating tertiary alcohols.

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be logically achieved through the Grignard reaction of 4-(dimethylamino)-1-phenylbutan-1-one with a phenylmagnesium halide. The subsequent purification is essential to remove unreacted starting materials, byproducts such as biphenyl, and other impurities.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-(Dimethylamino)butan-1-ol | 13330-96-6 | C6H15NO | 117.19 | Liquid[1] |

| 4-(Dimethylamino)-1-phenylbutan-1-one | 3760-63-2 | C12H17NO | 191.27 | Not specified |

| 3-Dimethylamino-1,1-diphenylbutan-1-ol | 4320-32-5 | C18H23NO | 269.39 | Not specified |

| This compound | Not available | C18H23NO | 283.41 | Expected to be a solid or high-boiling oil |

Experimental Protocols

The following protocols are generalized procedures that should be optimized based on the specific impurity profile of the crude product.

Recrystallization is a suitable method if the crude product is a solid and if impurities have different solubilities than the product in a given solvent system.

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

-

An ideal solvent will dissolve the compound when hot but not when cold.

-

Common solvent systems for amino alcohols include alcohol/water mixtures or ester/alkane mixtures.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of the chosen solvent and heat the mixture with stirring.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

-

Data Presentation:

| Parameter | Expected Outcome |

| Purity (by HPLC or GC) | >98% |

| Recovery | 50-90% (highly dependent on solvent system and impurity levels) |

| Melting Point | Sharp melting point range |

Column chromatography is a versatile technique for purifying both solid and oily products, and for separating compounds with similar polarities.

Objective: To purify this compound by separating it from byproducts and unreacted starting materials based on polarity.

Materials:

-

Crude this compound

-

Silica gel (or alumina for basic compounds)

-

Eluent (e.g., hexane/ethyl acetate with a small percentage of triethylamine)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Eluent Selection:

-

Develop a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.3-0.4.

-

For tertiary amines, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the eluent and pour it into the column.

-

Allow the silica to settle, ensuring a uniform packing without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

-

Carefully apply the sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions and monitor the separation using TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Data Presentation:

| Parameter | Typical Conditions | Expected Purity |

| Stationary Phase | Silica gel (230-400 mesh) | >99% (by HPLC or GC) |

| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine | |

| Elution Gradient | Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity |

Logical Relationships in Purification

The choice between recrystallization and column chromatography depends on the physical state and purity of the crude product.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The protocols provided here serve as a general guideline and should be adapted based on the specific characteristics of the crude product. Careful selection of solvents and chromatographic conditions is paramount to obtaining a high-purity final product suitable for further research and development.

References

Application Notes and Protocols for the Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amine with a diphenylmethanol moiety. Its structural similarity to known pharmacologically active compounds necessitates the development of robust and accurate analytical methods for its quantification and characterization. These methods are crucial for various stages of drug development, including synthesis verification, purity assessment, pharmacokinetic studies, and quality control.

This document provides an overview of potential analytical techniques and detailed protocols for methods that are likely to be applicable to this compound, based on the analysis of analogous compounds.

Analytical Techniques

A variety of analytical techniques can be employed for the characterization and quantification of this compound. The choice of method will depend on the specific application, the sample matrix, and the required sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment, quantification in pharmaceutical formulations, and analysis in biological fluids. Coupled with UV or Mass Spectrometric detection, HPLC offers high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation and confirmation of the chemical identity of the synthesized compound. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural characterization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the molecule.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table provides representative data for the analysis of a structurally related compound, Methadone, to illustrate how such data would be presented.

| Parameter | HPLC-UV | GC-MS |

| Linearity Range | 1 - 1000 ng/mL | 5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |

| Intra-day Precision (%RSD) | < 2% | < 5% |

| Inter-day Precision (%RSD) | < 3% | < 7% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

Experimental Protocols

The following are detailed protocols for analytical methods that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is a general starting point for the analysis of a diphenylalkanolamine compound.

Workflow Diagram:

Caption: HPLC analysis workflow for purity and quantification.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

-

For quantification, prepare a series of calibration standards from a stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

For purity analysis, calculate the area percentage of the main peak relative to the total peak area.

-

For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol provides a general method for the GC-MS analysis of a tertiary amine, which may require derivatization.

Workflow Diagram:

Caption: GC-MS analysis workflow for identification and quantification.

Instrumentation:

-

GC-MS system equipped with a capillary column and an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

Sample Preparation and Derivatization (if necessary):

-

Dissolve the sample in a suitable organic solvent (e.g., Methanol, Ethyl Acetate).

-

Derivatization (optional): To improve volatility and peak shape, silylation can be performed. To the dried sample residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

Data Analysis:

-

Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).

-

For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Workflow Diagram:

Caption: NMR workflow for structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Experiments to Perform:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Data Analysis:

-

Assign all proton and carbon signals by analyzing the chemical shifts, integration (for ¹H), multiplicities, and correlation peaks in the 2D spectra.

-

Confirm the connectivity of the molecule to verify the structure of this compound.

Signaling Pathway (Hypothetical)

As the biological activity of this compound is not established, a hypothetical signaling pathway is presented below based on its structural similarity to certain CNS-active drugs. This is for illustrative purposes only.

Caption: Hypothetical signaling pathway for a CNS-active compound.

Conclusion

While specific, validated analytical methods for this compound are not currently published, the protocols and data presented here for structurally related compounds provide a strong foundation for the development of tailored analytical methodologies. Researchers are encouraged to adapt and validate these methods for their specific needs, ensuring compliance with relevant regulatory guidelines. The use of a combination of chromatographic and spectroscopic techniques will be essential for the comprehensive characterization and quantification of this compound.

Application Note: HPLC Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Abstract

This application note presents a detailed protocol for the quantitative analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amine compound of interest in pharmaceutical development, using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for purity assessment and quantification in bulk drug substances and formulated products. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions, along with system suitability parameters to ensure reliable and reproducible results.

Introduction

This compound is a tertiary amine with a structural resemblance to other pharmacologically active molecules. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance in the pharmaceutical industry. Due to the presence of two phenyl groups, the molecule exhibits strong ultraviolet (UV) absorbance, making HPLC with UV detection a suitable and accessible analytical technique. This method has been developed to provide a robust and efficient means for the analysis of this compound.

Experimental

2.1. Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Reagents:

-